aquaporin 3

AQP3 pharmacology aquaglyceroporin inhibitor DFP00173 selectivity

Aquaporin 3 (AQP3, CAS 158801-98-0) is an aquaglyceroporin that facilitates the bidirectional transport of water, glycerol, and hydrogen peroxide (H₂O₂) across the plasma membrane. Unlike the strict water-selective aquaporins (AQP1, AQP2, AQP4, AQP5), AQP3 possesses a larger pore architecture that accommodates glycerol and urea, making it a critical regulator of cellular hydration, energy metabolism, and redox signaling.

Molecular Formula C10H9NO2
Molecular Weight 0
CAS No. 158801-98-0
Cat. No. B1175181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameaquaporin 3
CAS158801-98-0
Synonymsaquaporin 3
Molecular FormulaC10H9NO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aquaporin 3 (CAS 158801-98-0): AQP3 Water and Glycerol Channel for Inflammation, Cancer and Skin Research


Aquaporin 3 (AQP3, CAS 158801-98-0) is an aquaglyceroporin that facilitates the bidirectional transport of water, glycerol, and hydrogen peroxide (H₂O₂) across the plasma membrane [1]. Unlike the strict water-selective aquaporins (AQP1, AQP2, AQP4, AQP5), AQP3 possesses a larger pore architecture that accommodates glycerol and urea, making it a critical regulator of cellular hydration, energy metabolism, and redox signaling [2]. AQP3 is constitutively expressed in the basolateral membrane of kidney collecting ducts, epidermal keratinocytes, airway epithelia, and various immune cells, and its expression is strongly upregulated in several solid tumors and inflammatory conditions [3][4]. The protein serves as a validated research target for studies of skin barrier function, cancer cell metabolism, macrophage-driven inflammation, and fluid homeostasis disorders.

Why Generic Aquaporin-3 Substitution is Not an Option: Isoform-Specific Pharmacology and Disease-Relevant Functions


Substituting aquaporin 3 with other aquaporin isoforms (e.g., AQP1, AQP4, AQP5, AQP7, AQP9) in research or assay development is not functionally equivalent and introduces substantial confounding variables [1]. Unlike AQP1 and AQP4, which are essentially impermeable to glycerol, AQP3 is a bona fide aquaglyceroporin that transports glycerol with a pH-dependent gating mechanism (pK ~6.1, Hill coefficient ~6), a property entirely absent in AQP0, AQP1, AQP2, AQP4, and AQP5 [2][3]. Furthermore, AQP3 exhibits a distinct selectivity profile for CO₂ versus NH₃ relative to other aquaporins; for instance, the ratio (ΔpHS*)(CO₂)/(-ΔpHS*)(NH₃) is zero for AQP3, whereas AQP1 and AQP9 exhibit finite positive ratios [4]. At the pharmacological level, the small-molecule inhibitor DFP00173 inhibits AQP3 with an IC₅₀ of ~0.1–0.4 µM but shows low efficacy toward mouse AQP7 and AQP9, underscoring that even closely related aquaglyceroporins are not pharmacologically interchangeable [1]. Consequently, the use of an alternative aquaporin isoform in place of AQP3 will yield misleading data on water/glycerol co-transport, H₂O₂ signaling, and inhibitor pharmacology. The quantitative evidence below defines exactly when and why AQP3 is the required reagent.

Aquaporin 3 (CAS 158801-98-0) Quantitative Differentiation Evidence: Head-to-Head Selectivity, Functional Gating, and Disease-Relevant Inhibition


DFP00173 Inhibition: AQP3 IC₅₀ ~0.1–0.4 µM with Low Cross-Reactivity to AQP7 and AQP9

The small-molecule inhibitor DFP00173 exhibits potent inhibition of both mouse and human AQP3 water permeability, with an IC₅₀ range of ~0.1–0.4 µM, while demonstrating low efficacy toward the closely related aquaglyceroporins mouse AQP7 and AQP9 [1]. In contrast, the methylurea-linked compound Z433927330 is only a partial AQP3 inhibitor (IC₅₀ ~0.7–0.9 µM) and instead acts as a potent inhibitor of mouse AQP7 (IC₅₀ ~0.2 µM) [1]. This differential pharmacology highlights the isoform-specific binding requirements of AQP3 and the necessity of using AQP3-selective tools for unambiguous target validation.

AQP3 pharmacology aquaglyceroporin inhibitor DFP00173 selectivity

pH-Dependent Gating of Glycerol Permeability: AQP3 vs. AQP0, AQP1, AQP2, AQP4, AQP5

Aquaporin 3 is uniquely gated by extracellular pH, a property that distinguishes it from all other classical water-selective aquaporins. In Xenopus laevis oocytes, AQP3-mediated glycerol permeability P(Gl) is abolished at acidic pH with a pK of 6.1 and a Hill coefficient of 6, and osmotic water permeability L(p) is similarly abolished with a pK of 6.4 and a Hill coefficient of 3 [1]. In contrast, the L(p) values of AQP0, AQP1, AQP2, AQP4, and AQP5 are completely independent of external pH across the same range [1]. This pH-sensitive gating confers upon AQP3 the ability to function as a glycerol-predominant channel at mildly acidic pH (e.g., in inflamed or ischemic microenvironments) while acting as a dual water/glycerol channel at physiological pH [1].

pH gating glycerol transport aquaporin isoform comparison

Selectivity for NH₃ over CO₂: AQP3 vs. AQP0, AQP1, AQP4, AQP5, AQP9

Mammalian aquaporins exhibit a diverse range of selectivities for the small gases CO₂ and NH₃, which is critical for cellular pH regulation and nitrogen waste handling. AQP3 demonstrates a unique selectivity profile among aquaglyceroporins: the ratio (ΔpHS*)(CO₂)/(-ΔpHS*)(NH₃)—a measure of relative CO₂ versus NH₃ permeability—is approximately zero for AQP3, indicating that AQP3 preferentially conducts NH₃ over CO₂ under the conditions tested [1]. In contrast, AQP0, AQP4-M23, and AQP5 exhibit high CO₂/NH₃ selectivity ratios, while AQP1 and AQP9 display intermediate ratios [1]. Additionally, the ratio (ΔpHS*)(NH₃)/Pf* (NH₃ permeability relative to water permeability) is highest for AQP6, followed by AQP3, AQP7, AQP8, and AQP9, then AQP1, with all other AQPs showing negligible NH₃ permeability [1].

gas permeability NH3 selectivity CO2 transport aquaporin selectivity

Copper-Mediated Inhibition of AQP3 Water and Glycerol Permeability

AQP3 is specifically inhibited by micromolar concentrations of copper ions (Cu²⁺), a property that distinguishes it from many other aquaporins and provides a reversible, non-genetic method to probe AQP3 function. In human erythrocytes and AQP3-expressing Xenopus oocytes, copper (as CuSO₄) inhibits both water and glycerol permeability of human AQP3 in a dose-dependent manner, with near-complete inhibition observed at 100–200 µM Cu²⁺ [1]. While copper has been reported to inhibit AQP4 to some extent, the sensitivity of AQP3 is notably higher and directly relevant to pathologies of copper dysregulation such as Wilson disease [1]. This metal-ion gating is not observed for AQP1, AQP2, or AQP5 under the same conditions [1].

copper inhibition AQP3 gating metal ion modulation

Anti-AQP3 Monoclonal Antibody Suppresses Tumor Growth in Multiple Myeloma Xenografts

An anti-AQP3 monoclonal antibody (mAb) targeting an extracellular epitope on AQP3 demonstrates significant in vivo anti-tumor activity in multiple myeloma (MM) xenograft models. In immunodeficient mice inoculated with RPMI8226 or KMS-11 MM cells, administration of the anti-AQP3 mAb significantly suppressed tumor growth compared to isotype control antibody treatment [1]. In vitro, both the anti-AQP3 mAb and the small-molecule inhibitor DFP00173 reduced MM cell growth, mitochondrial respiration rate, and electron transport chain complex I activity, and both agents potentiated the antiproliferative efficacy of the BCL-2 inhibitor venetoclax [1]. This antibody-based approach validates AQP3 as a cell-surface accessible oncology target and provides a complementary tool to small-molecule inhibitors for target engagement studies.

AQP3 monoclonal antibody cancer therapeutics xenograft efficacy

AQP3 Knockout Keratinocytes Exhibit Impaired Glycerol Uptake and Delayed Wound Healing

Genetic deletion of AQP3 in mouse keratinocytes provides definitive evidence for the functional requirement of AQP3 in epidermal glycerol transport and skin barrier repair. In AQP3-knockout (AQP3⁻/⁻) keratinocytes, [³H]glycerol uptake is reduced to background levels compared to wild-type keratinocytes, confirming that AQP3 is the principal glycerol transporter in epidermal cells [1]. Furthermore, AQP3⁻/⁻ mice exhibit significantly delayed wound healing and impaired barrier repair following tape stripping, phenotypes that are not observed in mice lacking AQP1 or AQP4 [2]. Re-expression of AQP3 in AQP3-knockout keratinocytes restores differentiation capacity in a phospholipase D2-dependent manner [2]. This loss-of-function phenotype underscores the non-redundant role of AQP3 in epidermal biology.

AQP3 knockout keratinocyte glycerol transport wound healing

Aquaporin 3 (CAS 158801-98-0) Validated Research and Industrial Application Scenarios


Pharmacological Screening of AQP3-Selective Inhibitors

Utilize recombinant AQP3 (or AQP3-expressing cell lines) in calcein fluorescence quenching or stopped-flow light scattering assays to identify and validate AQP3-selective small-molecule inhibitors. The quantitative selectivity data for DFP00173 (IC₅₀ ~0.1–0.4 µM for AQP3 vs. low efficacy on AQP7/AQP9) and Z433927330 (IC₅₀ ~0.7–0.9 µM for AQP3; ~0.2 µM for AQP7) establish a benchmark for hit-to-lead optimization [1]. Compound libraries should be counter-screened against AQP7 and AQP9 to ensure isoform selectivity.

Investigation of Tumor Microenvironment Acidosis and Cancer Metabolism

Employ AQP3-overexpressing cell lines or purified AQP3 proteoliposomes to study the impact of extracellular acidosis (pH 6.0–6.5) on glycerol uptake and cellular energetics. The pH-dependent gating of AQP3 glycerol permeability (pK 6.1, Hill coefficient 6) is uniquely suited for modeling the acidic tumor microenvironment, where AQP3 may function as a glycerol-selective channel to fuel lipid biosynthesis and ATP production [1]. This property is absent in AQP1, AQP4, and AQP5.

In Vivo Target Validation in Oncology Using Anti-AQP3 Monoclonal Antibodies

Administer validated anti-AQP3 monoclonal antibodies (targeting extracellular epitopes) in syngeneic or xenograft mouse models of multiple myeloma, breast cancer, or hepatocellular carcinoma to evaluate AQP3 as a therapeutic target. The demonstrated suppression of RPMI8226 and KMS-11 xenograft tumor growth by anti-AQP3 mAb, along with its potentiation of venetoclax efficacy, provides a clear translational rationale for antibody-based AQP3 blockade [1]. Parallel in vitro assessment of mitochondrial respiration (Seahorse assay) and ETC complex I activity should be included as pharmacodynamic biomarkers.

Dermatological Research on Skin Barrier Function and Wound Healing

Use AQP3-knockout keratinocytes or AQP3⁻/⁻ mouse models to dissect the role of glycerol transport in epidermal differentiation, hydration, and barrier repair. The near-complete ablation of [³H]glycerol uptake in AQP3⁻/⁻ keratinocytes and the delayed wound healing phenotype establish AQP3 as the principal glycerol channel in skin [1][2]. Topical application of glycerol or AQP3 modulators can be evaluated for therapeutic potential in atopic dermatitis, psoriasis, or chronic wound indications.

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